molecular formula C20H21FN2O5 B2674289 N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-fluorophenoxy)acetamide CAS No. 900997-26-4

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-fluorophenoxy)acetamide

Cat. No.: B2674289
CAS No.: 900997-26-4
M. Wt: 388.395
InChI Key: ZVPRHNSEVARNJH-UHFFFAOYSA-N
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Description

N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-fluorophenoxy)acetamide is a synthetic acetamide derivative characterized by a pyrrolidin-3-yl core substituted with a 3,4-dimethoxyphenyl group and a 4-fluorophenoxyacetamide side chain. This structure combines electron-rich aromatic moieties (dimethoxy and fluorophenoxy groups) with a polar 5-oxopyrrolidine ring, likely influencing its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O5/c1-26-17-8-5-15(10-18(17)27-2)23-11-14(9-20(23)25)22-19(24)12-28-16-6-3-13(21)4-7-16/h3-8,10,14H,9,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPRHNSEVARNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)COC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-fluorophenoxy)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where a dimethoxyphenyl halide reacts with the pyrrolidinone intermediate.

    Introduction of the Fluorophenoxyacetamide Moiety: The final step involves the reaction of the intermediate with a fluorophenoxyacetamide derivative under appropriate conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-fluorophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides, acids, and bases are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-fluorophenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Researchers explore its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the biological context and the specific target molecules.

Comparison with Similar Compounds

A-740003 (P2X7 Receptor Antagonist)

Structure: A-740003 ([N-(1-{[(cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide]) shares the 3,4-dimethoxyphenylacetamide backbone but incorporates a quinoline-cyanoimino substituent. Activity: A-740003 is a selective P2X7 receptor antagonist, demonstrating dose-dependent efficacy in reducing neuropathic pain in rodent models (ED₅₀: 30 mg/kg) . Key Differences:

  • The 5-oxopyrrolidine ring may enhance solubility compared to A-740003’s bulky tert-leucine-derived side chain.

Rip-B (N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide)

Structure: Rip-B features a benzamide group linked to a 3,4-dimethoxyphenethylamine chain. Synthesis: Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C) .

Benzothiazole-Based Acetamides (Patent Derivatives)

Examples :

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
  • N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide
    Structural Insights :
  • The trifluoromethyl/methoxy groups in these analogs improve lipophilicity and CNS penetration compared to the target compound’s fluorophenoxy group .

Fluorophenyl-Substituted Chromenones (Example 83)

Structure: 2-(1-(4-(Dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one. Key Comparison:

  • The chromenone core replaces the pyrrolidinone, introducing planar aromaticity and π-π interactions.
  • Multiple fluorine substitutions (e.g., 3-fluoro-4-isopropoxyphenyl) may enhance target binding affinity but reduce solubility relative to the target compound’s single 4-fluorophenoxy group .

Sulfanyl Acetamide Derivatives

Example: 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide. Activity: Sulfanyl groups often confer antioxidant or enzyme inhibitory properties.

Biological Activity

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-fluorophenoxy)acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C20_{20}H21_{21}FN2_2O5_5
  • Molecular Weight : 392.39 g/mol
  • CAS Number : 900997-43-5

The compound's biological activity is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors that play roles in inflammatory responses and cancer progression.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in cellular models. It appears to modulate the expression of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling.

3. Neuroprotective Properties

Preliminary findings suggest neuroprotective effects in models of neurodegenerative diseases. The compound may help protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits for conditions like Alzheimer's disease.

Case Studies

  • Anticancer Efficacy in Colon Cancer Models
    • A study evaluated the effect of the compound on HT-29 colon cancer cells. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers (e.g., caspase activation).
    • Table 1: Anticancer Activity Data
    Concentration (µM)Cell Viability (%)Apoptosis Induction (%)
    01005
    107520
    255040
    503070
  • Inflammation Reduction in Macrophage Models
    • In a study involving LPS-stimulated macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels.
    • Table 2: Inflammatory Cytokine Levels
    TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
    Control150200
    Compound (10 µM)8090
    Compound (50 µM)3040

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